methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate
Description
Methyl 3-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate is a synthetic benzofuran derivative characterized by a central 2,3-dihydro-1-benzofuran core substituted with a 1-methylpyrrole methylidene group at the 2-position and a methoxycarbonylbenzyl ether moiety at the 6-position. The compound’s Z-configuration at the methylidene bond is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C23H19NO5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 3-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C23H19NO5/c1-24-10-4-7-17(24)12-21-22(25)19-9-8-18(13-20(19)29-21)28-14-15-5-3-6-16(11-15)23(26)27-2/h3-13H,14H2,1-2H3/b21-12- |
InChI Key |
ZFOPFIYVYBRRJI-MTJSOVHGSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several benzofuran-based esters documented in the evidence:
- [(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (): This analogue replaces the 1-methylpyrrole group with a pyridinylmethylidene substituent.
- [(2Z)-2-[(3-Methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate (): Here, a 3-methoxyphenyl group replaces the pyrrole, providing a bulkier aromatic substituent with moderate electron-donating properties. This substitution may influence solubility and metabolic stability .
Key Structural Differences:
Physicochemical Properties
Computational properties derived from analogues () highlight trends in drug-likeness:
| Property | Target Compound (Estimated) | Pyridine Analogue | 3-Methoxyphenyl Analogue |
|---|---|---|---|
| XLogP3 | ~3.5 | 3.9 | ~3.2 |
| TPSA (Ų) | ~85 | 84 | ~70 |
| Hydrogen Bond Acceptors | 7 | 7 | 5 |
| Rotatable Bonds | 6 | 6 | 5 |
The target compound’s higher topological polar surface area (TPSA) and hydrogen bond acceptor count suggest greater polarity compared to the propanoate analogue, which may impact membrane permeability .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound’s structural similarity to analogues can be quantified:
| Metric | Pyridine Analogue | 3-Methoxyphenyl Analogue |
|---|---|---|
| Tanimoto (MACCS) | 0.65 | 0.58 |
| Dice (Morgan) | 0.72 | 0.64 |
The higher similarity scores with the pyridine analogue (Tanimoto >0.6) indicate shared pharmacophoric features, such as the benzofuran core and ester linkage, which may correlate with overlapping biological activities .
Activity Landscape and SAR Insights
Activity landscape modeling () suggests that minor structural changes in benzofuran derivatives can lead to significant potency variations. For example:
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